molecular formula C14H17F3N6O2S B2837337 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034602-99-6

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2837337
CAS No.: 2034602-99-6
M. Wt: 390.39
InChI Key: ZONSURKUADOAOJ-UHFFFAOYSA-N
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Description

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17F3N6O2S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications

Utility in Synthesis of Novel Derivatives

Research has demonstrated the utility of related structures in the synthesis of novel derivatives with potential biological activities. For instance, chloroacetonitrile, when reacted with piperidine and further processed, leads to the creation of novel pyrazole and thiazole derivatives. These compounds have shown promise in various pharmacological and chemical applications, underscoring the versatility of such chemical frameworks in drug development and synthetic chemistry (Khalil et al., 2017).

Antimicrobial and Antitumor Activities

Several studies have synthesized compounds structurally related to the one , demonstrating significant antimicrobial and antitumor activities. For example, the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored, revealing that some of these compounds exhibit promising inhibitory effects on various cancer cell lines, highlighting their potential as leads in anticancer drug development (Albratty et al., 2017).

Antiarhythmic Activity

The synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been investigated, demonstrating the potential of such compounds in addressing cardiovascular disorders. This research illustrates the compound's role in the development of new therapeutic agents for arrhythmia (Abdel‐Aziz et al., 2009).

Chemical Structure and Properties

The structural analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides insights into their chemical properties and potential interactions with biological targets. Such studies contribute to the understanding of how structural features influence biological activity and stability, facilitating the design of more effective and selective therapeutic agents (Ismailova et al., 2014).

Properties

IUPAC Name

2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-21-11(14(15,16)17)20-23(13(21)25)9-2-5-22(6-3-9)8-10(24)19-12-18-4-7-26-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSURKUADOAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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